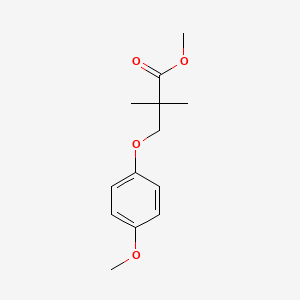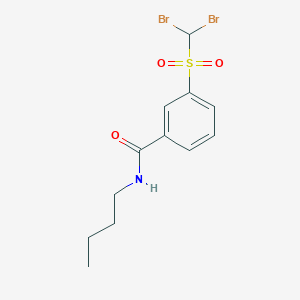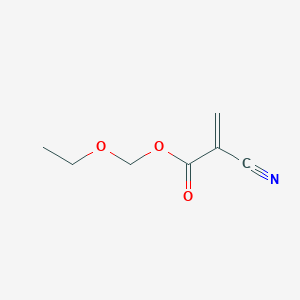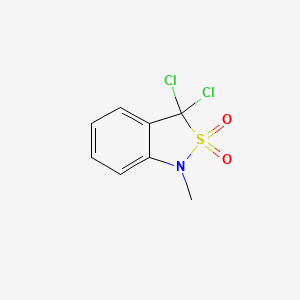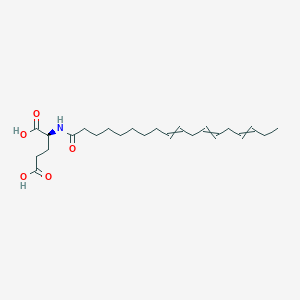![molecular formula C17H18O3 B14238179 ([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate CAS No. 352286-08-9](/img/structure/B14238179.png)
([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: is an organic compound that features a biphenyl group attached to a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate typically involves the esterification of ([1,1’-Biphenyl]-4-yl)methanol with 3-hydroxybutanoic acid . The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of ([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also considered to reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which ([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate exerts its effects involves its interaction with specific molecular targets. The biphenyl group can interact with aromatic receptors, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: can be compared with similar compounds such as:
- ([1,1’-Biphenyl]-4-yl)methyl acetate
- ([1,1’-Biphenyl]-4-yl)methyl propanoate
- ([1,1’-Biphenyl]-4-yl)methyl butanoate
These compounds share the biphenyl group but differ in the ester moiety. The differences in the ester group can lead to variations in their chemical reactivity, physical properties, and applications.
Conclusion
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: is a versatile compound with significant potential in various fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help in developing new applications and improving existing processes.
Propiedades
Número CAS |
352286-08-9 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
(4-phenylphenyl)methyl 3-hydroxybutanoate |
InChI |
InChI=1S/C17H18O3/c1-13(18)11-17(19)20-12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,18H,11-12H2,1H3 |
Clave InChI |
UKZXGPZVXITEAV-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
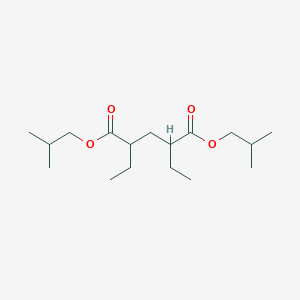
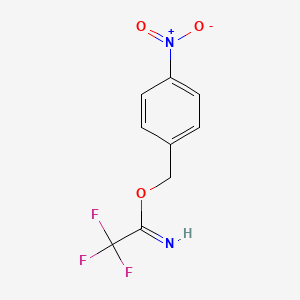

![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)

![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
